2-(2,4-Dibromophenyl)acetonitrile
Description
2-(2,4-Dibromophenyl)acetonitrile is an organic compound with the molecular formula C8H5Br2N It is characterized by the presence of two bromine atoms attached to a benzene ring, which is further connected to an acetonitrile group
Properties
IUPAC Name |
2-(2,4-dibromophenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2N/c9-7-2-1-6(3-4-11)8(10)5-7/h1-2,5H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXTLYFWOLCJOAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Br)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50545956 | |
| Record name | (2,4-Dibromophenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50545956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66246-16-0 | |
| Record name | (2,4-Dibromophenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50545956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dibromophenyl)acetonitrile typically involves the bromination of phenylacetonitrile. One common method includes the following steps:
Bromination of Phenylacetonitrile: Phenylacetonitrile is treated with bromine in the presence of a catalyst such as iron(III) bromide (FeBr3) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 4 positions on the benzene ring.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dibromophenyl)acetonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products
Nucleophilic Substitution: Substituted phenylacetonitriles with various functional groups replacing the bromine atoms.
Reduction: 2-(2,4-Dibromophenyl)ethylamine.
Oxidation: 2-(2,4-Dibromophenyl)acetic acid.
Scientific Research Applications
Chemistry
2-(2,4-Dibromophenyl)acetonitrile is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its brominated structure makes it a versatile building block for further functionalization.
Biology and Medicine
In medicinal chemistry, this compound is investigated for its potential as a precursor to biologically active molecules. Its derivatives may exhibit pharmacological properties, making it a valuable compound in drug discovery and development.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its brominated structure can impart desirable properties to polymers and other materials.
Mechanism of Action
The mechanism by which 2-(2,4-Dibromophenyl)acetonitrile exerts its effects depends on its specific application. In chemical reactions, the bromine atoms act as leaving groups, facilitating nucleophilic substitution reactions. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
2-(2,6-Dibromophenyl)acetonitrile: Similar in structure but with bromine atoms at the 2 and 6 positions.
2-(4-Bromophenyl)acetonitrile: Contains a single bromine atom at the 4 position.
2-(2,4-Dichlorophenyl)acetonitrile: Contains chlorine atoms instead of bromine at the 2 and 4 positions.
Uniqueness
2-(2,4-Dibromophenyl)acetonitrile is unique due to the specific positioning of the bromine atoms, which can influence its reactivity and the types of reactions it undergoes. The presence of two bromine atoms also enhances its utility as a versatile intermediate in organic synthesis.
This detailed overview provides a comprehensive understanding of this compound, covering its preparation, chemical reactions, applications, and comparison with similar compounds
Biological Activity
2-(2,4-Dibromophenyl)acetonitrile is an organic compound with the molecular formula and a molecular weight of approximately 232.94 g/mol. This compound features a dibromophenyl group attached to an acetonitrile moiety, which contributes to its unique chemical properties and biological activities. The presence of bromine atoms enhances its reactivity, making it a valuable intermediate in various chemical syntheses and a subject of interest in medicinal chemistry.
- Molecular Formula :
- Molecular Weight : 232.94 g/mol
- Melting Point : Varies depending on purity
Biological Activity Overview
Research indicates that this compound exhibits notable biological activity, particularly as an enzyme inhibitor. Its nitrile functional group allows it to interact with various biochemical pathways, potentially influencing cellular processes such as signaling and gene expression. The compound's structure enables effective binding with biomolecules, leading to alterations in metabolic activities within cells.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound can inhibit specific enzymes, affecting metabolic pathways.
- Cell Signaling Modulation : By interacting with signaling molecules, it may alter cellular responses.
- Gene Expression Regulation : It can influence the expression of genes involved in various biological processes.
Case Studies and Research Findings
- Enzyme Interaction Studies : Several studies have shown that this compound interacts with enzymes involved in metabolic pathways. For instance, it has been identified as a potential inhibitor of kinases that play critical roles in cell signaling.
- Antimicrobial Activity : Preliminary investigations suggest that this compound may possess antimicrobial properties. It has been tested against various bacterial strains, indicating selective activity against certain pathogens .
- Cytotoxicity Assessments : In vitro studies have demonstrated that this compound can exhibit cytotoxic effects on neoplastic cell lines at low concentrations, blocking the G0–G1 phase of the cell cycle. This suggests potential applications in cancer therapy.
Data Table: Comparative Biological Activities
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| This compound | Enzyme inhibitor; potential antimicrobial | Inhibits enzyme activity; alters signaling |
| 4-Bromophenylacetonitrile | Precursor for derivatives | Similar mechanism to dibromophenyl variant |
| 2,2,4′-Tribromoacetophenone | Different reactivity patterns | Varies based on substitutions |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
